molecular formula C17H20N4O4S B2767721 3-{5-Hydroxy-3-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,2,4-triazin-6-yl}propanoic acid CAS No. 881434-38-4

3-{5-Hydroxy-3-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,2,4-triazin-6-yl}propanoic acid

Cat. No. B2767721
CAS RN: 881434-38-4
M. Wt: 376.43
InChI Key: TWSVQUPKWUMOEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{5-Hydroxy-3-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,2,4-triazin-6-yl}propanoic acid is a useful research compound. Its molecular formula is C17H20N4O4S and its molecular weight is 376.43. The purity is usually 95%.
BenchChem offers high-quality 3-{5-Hydroxy-3-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,2,4-triazin-6-yl}propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{5-Hydroxy-3-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,2,4-triazin-6-yl}propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiovascular Health and Vasorelaxation

The compound’s phenolic structure suggests potential cardiovascular benefits. In silico studies indicate that it binds to the KCa 1.1 channel, which plays a role in vascular tone regulation. However, further research is needed to enhance its vasorelaxant properties .

Antioxidant and Free Radical Scavenging

Due to its phenolic nature, this compound likely exhibits antioxidant properties. It may scavenge free radicals, protecting cells from oxidative damage. Investigating its efficacy in combating oxidative stress is crucial .

Arrhythmia Management

Given its interaction with ion channels, particularly KCa 1.1, this compound might influence cardiac rhythm. Assess its potential as an anti-arrhythmic agent, considering its partial loss of stimulatory activity compared to quercetin .

properties

IUPAC Name

3-[5-oxo-3-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-4H-1,2,4-triazin-6-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-10(2)11-3-5-12(6-4-11)18-14(22)9-26-17-19-16(25)13(20-21-17)7-8-15(23)24/h3-6,10H,7-9H2,1-2H3,(H,18,22)(H,23,24)(H,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSVQUPKWUMOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{5-Hydroxy-3-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,2,4-triazin-6-yl}propanoic acid

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